molecular formula C9H9N3O B1370942 N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide CAS No. 1000341-56-9

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide

Cat. No.: B1370942
CAS No.: 1000341-56-9
M. Wt: 175.19 g/mol
InChI Key: BUBDLXXMNJMZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is a heterocyclic compound featuring a pyrrolopyridine core substituted with an acetamide group at the 6-position. Pyrrolopyridines are bicyclic systems that combine pyrrole and pyridine moieties, making them structurally versatile for applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis.

Properties

IUPAC Name

N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBDLXXMNJMZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650584
Record name N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-56-9
Record name N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by acylation. One common method includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding amine derivative. This reaction is critical for modifying the compound's pharmacological properties. For example:

  • Acidic hydrolysis : Cleavage of the acetamide moiety produces 1H-pyrrolo[2,3-b]pyridin-6-amine and acetic acid.

  • Basic hydrolysis : Similar cleavage occurs in alkaline media, yielding the amine and acetate salts.

Reaction progress is typically monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Nucleophilic Substitution and Amination

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide participates in nucleophilic substitution reactions, particularly at the pyridine nitrogen. A notable example involves dimethyl sulfate as a methylating agent, followed by amination:

Procedure :

  • Treatment with dimethyl sulfate at 60°C in acetonitrile forms a methylated intermediate.

  • Subsequent reaction with 7M ammonia in methanol at 55°C yields 1H-pyrrolo[2,3-b]pyridin-6-amine.

ParameterValue
Yield46%
Purification MethodSilica chromatography (ethyl acetate/hexanes)
Key Characterization¹H NMR, mass spectrometry

Palladium-Catalyzed Cross-Coupling Reactions

The compound serves as a substrate in palladium-mediated coupling reactions to construct complex heterocycles. A representative protocol involves:

Reagents :

  • Palladium(II) acetate (catalyst)

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as a ligand

  • Sodium tert-butoxide (base)

  • 1,4-Dioxane (solvent)

Conditions :

  • Temperature: 110°C

  • Atmosphere: Inert (argon)

  • Duration: 2 hours

OutcomeDetails
Yield30%
ProductFunctionalized pyrrolopyridine derivatives
Key StepC–N bond formation via Buchwald-Hartwig amination

Cyclization and Heterocycle Formation

The pyrrolopyridine core facilitates intramolecular cyclization under specific conditions. For instance:

  • One-pot synthesis : Reacting with arylglyoxals and acetamide derivatives in acetonitrile under reflux forms substituted pyrrolo[3,4-b]pyridine-4,5-diones.

  • Mechanism : Proceeds via enaminone intermediate formation, followed by acidic hydrolysis and cyclization .

Optimized Protocol :

StepConditions
CyclizationReflux in acetonitrile (no catalyst required)
By-product ControlAdjust pH and temperature to minimize impurities

Functionalization via Electrophilic Aromatic Substitution

The aromatic rings in the pyrrolopyridine system undergo electrophilic substitution, influenced by electronic effects:

  • Nitration : Occurs preferentially at the electron-rich pyrrole ring.

  • Halogenation : Bromination or chlorination modifies reactivity for further derivatization.

Spectroscopic Characterization

Key techniques for analyzing reaction outcomes include:

  • ¹H/¹³C NMR : Confirms structural integrity and functional group transformations.

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.

  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline products .

Reaction Optimization Challenges

  • Low Yields : Coupling reactions often suffer from moderate yields (e.g., 30%) due to steric hindrance and side reactions.

  • Sensitivity : The compound degrades under prolonged exposure to strong acids/bases or high temperatures.

Scientific Research Applications

Anticancer Applications

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide and its derivatives have been studied for their inhibitory effects on various protein kinases involved in cancer progression.

  • Protein Kinase Inhibition : Research indicates that compounds derived from pyrrolo[2,3-b]pyridine structures can inhibit the activity of several kinases, including IGF-1R (Insulin Growth Factor 1 Receptor) and SGK-1 (Serum/Glucocorticoid-regulated Kinase 1). These kinases are implicated in solid tumors and renal diseases, respectively. Inhibition of these pathways can potentially lead to effective cancer therapies .
  • Structure-Activity Relationship Studies : A series of studies have been conducted to evaluate the structure-activity relationship of pyrrolo[2,3-b]pyridine derivatives. For instance, modifications at specific positions on the pyrrolopyridine scaffold have shown varying degrees of inhibition against RET (REarranged during Transfection) kinase, which is significant for non-small cell lung cancer .
CompoundIC50 (μM)Target KinaseReference
Compound 190.136 ± 0.063RET
Compound 200.1067 ± 0.004RET
Compound XVariesIGF-1R

Neurological Applications

The compound has also been investigated for its potential role in neuroimaging and treatment of neurological disorders.

  • GluN2B Subunit Imaging : this compound derivatives have been developed as probes for positron emission tomography (PET) imaging of the GluN2B subunit of NMDA receptors. This subunit is critical in various central nervous system disorders, including Alzheimer’s disease and schizophrenia .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives.

  • Antibacterial and Antifungal Activity : The synthesis of new derivatives has demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compounds exhibited significant antibacterial activity, suggesting their potential use in treating infections .

Pharmaceutical Formulations

The versatility of this compound extends to its formulation in pharmaceutical compositions aimed at various therapeutic applications.

  • Formulation as Therapeutics : The compound has been included in formulations targeting solid tumors through the inhibition of specific kinases. The development process involves optimizing the pharmacokinetic properties to enhance bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes such as kinases, which play a crucial role in cell signaling pathways.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways such as the RAS-MEK-ERK pathway, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: Compound A uses a pyrazolopyridine core, which differs from the pyrrolopyridine in the target compound.

Substituent Complexity : Compound B incorporates fluorinated and silicon-containing groups, which enhance lipophilicity and metabolic stability compared to the simpler acetamide group in the target compound .

Functional and Application-Based Differences

Key Insights:

  • Compound B : Fluorination and ethynyl groups likely enhance blood-brain barrier penetration, making it suitable for neurological targets .

Biological Activity

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in cancer treatment and other diseases. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolopyridines, characterized by a fused pyrrole and pyridine structure with an acetamide group. The synthesis typically involves cyclization reactions and acylation processes that require careful control of reaction conditions to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity of the synthesized compound .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases involved in cancer pathways. Notably, it has shown significant inhibitory effects on Janus kinases (JAK) and fibroblast growth factor receptors (FGFR), which play crucial roles in tumorigenesis and cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of this compound induced apoptosis in A549 lung cancer cells and effectively arrested cell cycle progression at the G2/M phase .

Additionally, a series of pyrrolopyridine derivatives were evaluated for their FGFR inhibitory activity, with one compound exhibiting IC50 values as low as 7 nM against FGFR1. This highlights the compound's potential as a lead in developing targeted cancer therapies .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrolopyridine scaffold can significantly influence biological activity. For example, substituents on the aromatic rings can enhance or diminish the reactivity of the compound towards biological targets. The presence of specific functional groups has been correlated with improved potency against certain kinases and cancer cell lines .

Case Study 1: FGFR Inhibition

A notable study focused on a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent inhibition of FGFR signaling pathways. Among these, compound 4h showed remarkable activity against multiple FGFR isoforms and was effective in inhibiting breast cancer cell proliferation while inducing apoptosis. This study underscores the therapeutic potential of this class of compounds in targeting aberrant growth factor signaling in cancers .

Case Study 2: JAK Inhibition

Another significant investigation explored the JAK inhibitory properties of this compound. The results indicated that this compound could effectively inhibit JAK-mediated signaling pathways involved in inflammation and cancer proliferation. The findings suggest that it may serve as a promising candidate for treating diseases characterized by dysregulated JAK activity .

Summary of Findings

Activity Target IC50 Values Cell Line
JAK InhibitionJanus KinasesSignificant inhibitionVarious
FGFR InhibitionFGFR1/FGFR2/FGFR37 nM - 712 nMBreast Cancer Cells
CytotoxicityA549 Lung Cancer CellsInduces apoptosisA549

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide, and what reaction conditions are critical for optimizing yield?

  • The compound is typically synthesized via cyanoacetylation or coupling reactions. For example, cyanoacetylation of pyrrolopyridine intermediates using reagents like cyanoacetic acid derivatives in ethanol with piperidine as a catalyst at 0–5 °C for 2 hours can yield intermediates, which are further functionalized . Optimizing solvent polarity, temperature, and catalyst choice (e.g., piperidine vs. triethylamine) significantly impacts yield and purity.

Q. Which spectroscopic techniques are essential for confirming the structural identity of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide?

  • 1H NMR (e.g., δ 2.03 ppm for CH3 in acetamide, aromatic proton signals at 6.82–8.6 ppm) and LC-MS (e.g., [M+H]+ at m/z 362.0) are critical. High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C16H15N3O2), while IR spectroscopy validates carbonyl (C=O) and NH stretching .

Q. What in vitro assays are used to evaluate the bioactivity of this compound, and how are cytotoxicity and selectivity assessed?

  • Common assays include kinase inhibition assays (e.g., MET or ALK inhibition), cell viability assays (MTT or CellTiter-Glo), and apoptosis detection (Annexin V/PI staining). Selectivity is determined by comparing IC50 values across related kinases or cell lines, while cytotoxicity is evaluated via dose-response curves in normal vs. cancer cells .

Advanced Research Questions

Q. How does N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide interact with kinase targets, and what computational tools predict its binding mode?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Met1199 in MET) form hydrogen bonds with the acetamide group, while hydrophobic interactions stabilize the pyrrolopyridine core . Free energy calculations (MM-PBSA) further refine binding affinity predictions .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound for enhanced target affinity?

  • Modifications to the acetamide group (e.g., replacing NH2 with bulkier substituents) improve metabolic stability but may reduce solubility. Substituents on the pyrrolopyridine ring (e.g., fluorine at position 4) enhance kinase selectivity by reducing off-target interactions. Bioisosteric replacement of the pyrrolopyridine core with indole analogs alters potency .

Q. What in vitro models are used to assess metabolic stability, and which enzymes are implicated in its degradation?

  • Liver microsomal assays (human/rat) quantify metabolic half-life, while CYP450 inhibition assays identify enzymes involved (e.g., CYP3A4). LC-MS/MS detects metabolites like hydroxylated or demethylated derivatives. Co-incubation with CYP inhibitors (e.g., ketoconazole) confirms enzyme specificity .

Q. How are HPLC/LC-MS methods optimized for quantifying N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide in biological matrices?

  • Mobile phase optimization (e.g., ammonium acetate buffer at pH 6.5 with acetonitrile gradients) improves peak resolution. Column choice (C18 vs. HILIC) and ionization mode (ESI+ for [M+H]+) enhance sensitivity. Validation parameters include linearity (R² > 0.99), LOD/LOQ (<10 nM), and recovery rates (>90%) in plasma or tissue homogenates .

Methodological Notes

  • Contradictions in Synthesis : While ethanol/piperidine conditions are common , alternative routes using DMF with coupling agents (e.g., HATU) may improve yields for sterically hindered intermediates .
  • Data Interpretation : Discrepancies in bioactivity data (e.g., varying IC50 values) may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.